molecular formula C24H25N3O3 B10992167 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide

5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10992167
M. Wt: 403.5 g/mol
InChI Key: SDJLWBDYSPHXHP-UHFFFAOYSA-N
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Description

“5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Methoxylation: Introduction of methoxy groups at specific positions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Carboxamide Formation: Coupling of the indole derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for certain steps.
  • Continuous flow chemistry to improve reaction efficiency.
  • Advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may lead to deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of “5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide
  • 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide
  • 5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxylic acid

Uniqueness

The uniqueness of “5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-2-carboxamide” lies in its specific substitution pattern and the presence of both methoxy and carboxamide groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

5-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H25N3O3/c1-27-21-10-8-15(29-2)11-14(21)12-22(27)24(28)26-20-6-4-5-17-18-13-16(30-3)7-9-19(18)25-23(17)20/h7-13,20,25H,4-6H2,1-3H3,(H,26,28)

InChI Key

SDJLWBDYSPHXHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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